2-hydroxy-2-(1-hydroxycyclohexyl)acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
408330-52-9 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-hydroxy-2-(1-hydroxycyclohexyl)acetic acid |
InChI |
InChI=1S/C8H14O4/c9-6(7(10)11)8(12)4-2-1-3-5-8/h6,9,12H,1-5H2,(H,10,11) |
InChI Key |
OXTKODGUVUTBQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(C(=O)O)O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 2 Hydroxy 2 1 Hydroxycyclohexyl Acetic Acid
Direct Synthesis Approaches
Direct synthesis methods aim to construct the target molecule in a minimal number of steps, often by joining key fragments that already contain a significant portion of the final structure.
One potential direct route involves the α-hydroxylation of a suitable precursor ester, followed by hydrolysis. A key related reaction is the Fischer esterification, a process that converts a carboxylic acid and an alcohol into an ester using a strong acid catalyst. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process. masterorganicchemistry.com To optimize the yield of the ester, the equilibrium can be shifted toward the products by using a large excess of the alcohol or by removing water as it is formed. libretexts.orgpatsnap.com
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.compatsnap.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. patsnap.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. libretexts.org Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com
Table 1: Factors Influencing Yield in Fischer Esterification Data based on general principles of Fischer esterification.
| Factor | Condition | Effect on Yield |
| Reactant Ratio | Large excess of alcohol | Increases |
| Catalyst | Strong acid (e.g., H₂SO₄, TsOH) | Essential for reaction rate |
| Temperature | Heating (reflux) | Increases reaction rate |
| Water Removal | Distillation or desiccants | Increases |
While this describes the formation of an ester, the synthesis of the target compound would require starting with 2-(1-hydroxycyclohexyl)acetic acid and performing an α-hydroxylation on its ester derivative, a subsequent and more complex step.
Aldol-type condensation reactions provide a powerful method for forming carbon-carbon bonds. The synthesis of the target compound could be envisioned through the condensation of a cyclohexanone (B45756) enolate with glyoxylic acid. Glyoxylic acid, which contains both an aldehyde and a carboxylic acid group, is a versatile building block in organic synthesis.
The reaction between a methyl ketone and glyoxylic acid, often assisted by microwave irradiation, can produce 4-oxo-2-butenoic acids in moderate to excellent yields. nih.gov The choice of catalyst depends on the substrate; aromatic ketones react best with tosic acid, while aliphatic substrates often require a combination of pyrrolidine (B122466) and acetic acid. nih.gov In the context of synthesizing 2-hydroxy-2-(1-hydroxycyclohexyl)acetic acid, the nucleophilic enolate of cyclohexanone would attack the electrophilic aldehyde carbon of glyoxylic acid. This would be followed by an acidic workup to yield the α-hydroxy acid product.
Table 2: Catalysts and Conditions for Aldol (B89426) Condensation with Glyoxylic Acid Adapted from studies on methyl ketone derivatives. nih.gov
| Ketone Type | Catalyst System | Typical Yield |
| Aromatic | p-Toluenesulfonic acid (TsOH) | 45-94% |
| Aliphatic | Pyrrolidine / Acetic Acid | Good to Excellent |
Multi-Step Synthesis from Precursors
Multi-step syntheses allow for the gradual and controlled construction of complex molecules from simple, readily available starting materials.
Cyclohexanone is a common and versatile starting material for the synthesis of various cyclohexane (B81311) derivatives. chegg.com One of the fundamental reactions of cyclohexanone is its oxidation. The Baeyer-Villiger oxidation of cyclohexanone using peracids, for instance, leads to the formation of ε-caprolactone. mdpi.com This lactone can then be subjected to further transformations, such as ring-opening reactions, to introduce different functional groups. A multi-step sequence starting from cyclohexanone could involve an initial functionalization at the α-carbon, followed by reactions to build the hydroxy-acetic acid side chain.
Another strategy involves the bromination of cyclohexanone to form 2-bromocyclohexanone, which can then be hydrolyzed to produce 2-hydroxycyclohexanone. google.com This intermediate, containing a hydroxyl group alpha to the carbonyl, could potentially serve as a precursor for more complex transformations.
Cyanohydrin formation is a classic method for converting aldehydes and ketones into α-hydroxy acids. fiveable.meunizin.org The reaction involves the nucleophilic addition of a cyanide ion (CN⁻) to the carbonyl carbon. orgoreview.com This process is typically base-catalyzed to generate the nucleophilic cyanide ion from a source like hydrogen cyanide (HCN) or sodium cyanide (NaCN). unizin.orgpressbooks.pub
For cyclohexanone, the reaction proceeds via the attack of the cyanide ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. fiveable.me This intermediate is then protonated by a weak acid (such as HCN itself) to yield the cyclohexanone cyanohydrin (1-hydroxycyclohexanecarbonitrile). pressbooks.pub Unhindered ketones like cyclohexanone generally form cyanohydrins in good yield. pressbooks.pub
The resulting cyanohydrin is a versatile intermediate. fiveable.me The nitrile functional group (-C≡N) can be hydrolyzed under acidic conditions to a carboxylic acid group (-COOH). unizin.orgpressbooks.pub Applying this sequence to cyclohexanone yields 1-hydroxycyclohexanecarboxylic acid, a structurally related α-hydroxy acid, but not the target compound.
Reaction Sequence:
Cyanohydrin Formation: Cyclohexanone + NaCN/H⁺ → 1-Hydroxycyclohexanecarbonitrile
Hydrolysis: 1-Hydroxycyclohexanecarbonitrile + H₃O⁺/heat → 1-Hydroxycyclohexanecarboxylic acid
This well-established pathway highlights a key synthetic strategy for creating α-hydroxy acid moieties attached to a cyclohexane ring, starting from the corresponding ketone.
The synthesis can also commence from other functionalized cyclohexane precursors. For example, cyclohexene (B86901) can be a starting point for producing 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, which is useful as a pharmaceutical intermediate. google.comgoogle.com This process involves an ene reaction between cyclohexene and a benzoylformic acid ester in the presence of a Lewis acid, followed by hydrolysis and reduction. google.com
Another relevant precursor is cyclohexene oxide. The ring-opening of epoxides provides a reliable method for introducing functional groups onto adjacent carbons. For instance, reacting cyclohexene oxide with the sodium salt of mercaptoacetic acid in methanol (B129727) leads to the formation of trans-[(2-Hydroxycyclohexyl)thio]acetic acid. prepchem.com This reaction demonstrates a method for attaching an acetic acid moiety to the cyclohexane ring while simultaneously generating a hydroxyl group, providing a scaffold similar to that of the target molecule.
Enantioselective and Stereoselective Synthesis
The creation of specific stereoisomers is a critical aspect of modern organic synthesis, particularly for compounds with potential biological activity. Enantioselective and stereoselective strategies aim to produce a single enantiomer or diastereomer, respectively, in high purity.
The preparation of enantiomerically pure this compound can be approached through several asymmetric synthesis strategies. One common method involves the use of chiral catalysts or reagents that can differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer.
While specific literature detailing the enantioselective synthesis of this compound is not extensively available, general methods for the asymmetric synthesis of α-hydroxy acids can be considered. For instance, the asymmetric reduction of a corresponding α-keto acid precursor using a chiral reducing agent could provide access to the enantiomerically enriched product. Another approach involves the kinetic resolution of a racemic mixture of the acid or its ester derivative, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer unreacted.
Table 1: General Strategies for Obtaining Enantiomerically Pure α-Hydroxy Acids
| Method | Description | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Reduction | Reduction of an α-keto acid or ester using a chiral hydride source. | Chiral boranes (e.g., Alpine Borane), CBS catalysts | 80-99% |
| Chiral Auxiliary Control | Use of a covalently attached chiral molecule to direct a stereoselective reaction. | Evans oxazolidinones, Oppolzer's sultams | >95% de, leading to high ee after removal |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Chiral enzymes (e.g., lipases), chiral catalysts | Can achieve >99% ee for the unreacted enantiomer |
Chiral auxiliaries are powerful tools in asymmetric synthesis, providing a reliable method for controlling stereochemistry. bath.ac.ukwikipedia.org These are chiral molecules that are temporarily attached to a substrate, direct a stereoselective transformation, and are then removed to yield the enantiomerically enriched product. bath.ac.uk The Evans oxazolidinones are a well-known class of chiral auxiliaries widely used in various asymmetric reactions, including aldol additions and alkylations. wikipedia.orgnih.gov
In a hypothetical application to the synthesis of this compound, an Evans-type oxazolidinone could be acylated with a suitable precursor. The resulting N-acyl oxazolidinone can then undergo a diastereoselective reaction, such as an aldol condensation with cyclohexanone, to introduce the 1-hydroxycyclohexyl moiety. The stereochemistry of the newly formed stereocenter is dictated by the steric influence of the chiral auxiliary. Subsequent removal of the auxiliary would furnish the desired enantiomer of the target acid.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application(s) | Diastereomeric Ratio (d.r.) Achieved |
|---|---|---|
| Evans Oxazolidinones | Aldol reactions, Alkylations, Acylations | >99:1 |
| Oppolzer's Camphorsultam | Michael additions, Alkylations | >98:2 |
| Samp/Ramp Hydrazones | Asymmetric alkylation of aldehydes and ketones | >95:5 |
The introduction of hydroxyl groups with specific stereochemistry is a key challenge in the synthesis of this compound. Stereoselective hydroxylation reactions are employed to control the formation of the two hydroxyl groups in the molecule. The Sharpless asymmetric dihydroxylation is a powerful method for the syn-dihydroxylation of alkenes with high enantioselectivity. wikipedia.orglibretexts.org
A potential synthetic route could involve the dihydroxylation of a precursor such as cyclohexylideneacetic acid or its ester. By employing the Sharpless asymmetric dihydroxylation conditions, which utilize a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinine or dihydroquinidine), it is possible to achieve a high degree of stereocontrol in the formation of the two hydroxyl groups. The choice of the chiral ligand determines which face of the double bond is hydroxylated, thus leading to the desired enantiomer. wikipedia.org
Table 3: Comparison of Stereoselective Dihydroxylation Methods
| Method | Reagents | Stereoselectivity | Key Features |
|---|---|---|---|
| Sharpless Asymmetric Dihydroxylation | OsO₄ (cat.), K₃Fe(CN)₆, Chiral Ligand (DHQ)₂PHAL or (DHQD)₂PHAL | High enantioselectivity (often >95% ee) for syn-diols | Catalytic in osmium, predictable stereochemistry based on ligand. wikipedia.org |
| Upjohn Dihydroxylation | OsO₄ (cat.), NMO | syn-dihydroxylation | Stoichiometric NMO regenerates the osmium catalyst. |
| Prévost Reaction | I₂, Silver Benzoate (dry) | anti-dihydroxylation | Proceeds through a cyclic iodonium (B1229267) intermediate. |
Green Chemistry Considerations in Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netacs.org These principles are increasingly important in both academic and industrial settings.
The adoption of environmentally benign reaction conditions is a core tenet of green chemistry. researchgate.net This includes the use of less toxic solvents, milder reaction temperatures and pressures, and the use of catalytic rather than stoichiometric reagents. For the synthesis of this compound, this could involve replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical carbon dioxide. researchgate.net Furthermore, enzymatic or biocatalytic methods can offer highly selective transformations under mild, aqueous conditions, thereby reducing the environmental impact. researchgate.net
Table 4: Examples of Green Solvents and Their Properties
| Solvent | Boiling Point (°C) | Key Properties | Potential Application |
|---|---|---|---|
| Water | 100 | Non-toxic, non-flammable, readily available | Hydrolysis steps, some enzymatic reactions |
| Ethanol | 78 | Renewable, biodegradable, low toxicity | General solvent, recrystallization |
| Ethyl Acetate | 77 | Relatively low toxicity, biodegradable | Extractions, chromatography |
| Supercritical CO₂ | 31 (critical temp.) | Non-toxic, non-flammable, easily removed | Extractions, reactions with gaseous reagents |
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by completely eliminating the need for a solvent. rsc.org These reactions are often carried out by grinding the solid reactants together, sometimes with a catalytic amount of a liquid or solid to initiate the reaction (mechanochemistry). This approach can lead to higher reaction rates, improved yields, and easier product isolation.
While specific solvent-free methods for the synthesis of this compound have not been reported, the synthesis of other α-hydroxy acids has been achieved under solvent-free conditions. For example, the condensation of aldehydes or ketones with a cyanide source followed by hydrolysis can potentially be adapted to a solvent-free process. wikipedia.org Microwave-assisted organic synthesis (MAOS) is another technique that can often be performed without a solvent, leading to dramatically reduced reaction times and increased energy efficiency.
Table 5: Comparison of Conventional vs. Solvent-Free Synthesis
| Feature | Conventional Synthesis (in Solvent) | Solvent-Free Synthesis |
|---|---|---|
| Solvent Usage | Significant, leading to waste and potential environmental impact. | None or minimal, reducing waste and pollution. |
| Reaction Time | Can be lengthy, requiring prolonged heating. | Often much shorter, especially with microwave irradiation. |
| Energy Consumption | Often high due to heating large volumes of solvent. | Generally lower, as only the reactants are heated. |
| Work-up/Purification | Can be complex, involving extractions and distillations. | Often simpler, sometimes requiring only filtration or recrystallization. |
| Potential for Byproducts | Solvents can sometimes participate in side reactions. | Reduced potential for solvent-related side reactions. |
Chemical Reactivity and Mechanistic Transformations of 2 Hydroxy 2 1 Hydroxycyclohexyl Acetic Acid
Oxidation Reactions of Hydroxyl and Other Functional Groups
Oxidation reactions of 2-hydroxy-2-(1-hydroxycyclohexyl)acetic acid primarily target the secondary alcohol on the cyclohexyl ring, as the tertiary alpha-hydroxyl group and the carboxylic acid are resistant to oxidation under standard conditions.
The secondary alcohol group within the cyclohexyl moiety can be readily oxidized to a ketone. libretexts.org Common oxidizing agents such as chromic acid (Jones reagent) or pyridinium (B92312) chlorochromate (PCC) can effect this transformation. libretexts.org The reaction with a strong oxidizing agent like Jones reagent would convert the secondary alcohol to a ketone, yielding 2-(1-hydroxycyclohexyl)-2-oxoacetic acid. Weaker agents like PCC would also produce the same keto acid. libretexts.org
The tertiary alpha-hydroxyl group lacks an adjacent hydrogen atom and is thus resistant to direct oxidation without cleavage of carbon-carbon bonds. Similarly, the carboxylic acid group is already at a high oxidation state and will not undergo further oxidation under typical conditions. harvard.edu However, under very harsh oxidative conditions (e.g., permanganate (B83412) with heat), cleavage of the C-C bonds could occur, leading to a mixture of smaller carboxylic acids and ketones.
Table 1: Oxidation of this compound
| Starting Material | Reagent | Product | Functional Group Transformed |
|---|---|---|---|
| This compound | Jones Reagent (CrO₃, H₂SO₄) | 2-(1-hydroxy-2-oxocyclohexyl)acetic acid | Secondary Alcohol → Ketone |
Dehydrogenative transformations, which involve the removal of hydrogen, can also lead to oxidation products. Catalytic dehydrogenation over metals like copper or palladium could selectively convert the secondary alcohol to a ketone. More complex dehydrogenative processes might lead to aromatization if subsequent reactions are possible, though this is less likely for this specific substrate without significant molecular rearrangement. nih.gov For instance, dehydrogenative aromatization typically starts from cyclohexanone (B45756) derivatives to form phenols. nih.gov If the secondary alcohol were first oxidized to a ketone, subsequent enolization and dehydrogenation could theoretically lead to phenolic structures, but this would be a multi-step and likely low-yield process.
Reduction Reactions of Carboxylic Acid and Ester Moieties
The carboxylic acid group is the primary site for reduction in this compound. Ester derivatives of this compound can also be readily reduced.
Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. libretexts.org Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, converting the carboxylic acid group to a hydroxymethyl group. libretexts.orgbyjus.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly, but can reduce ester derivatives. researchgate.net
The reduction of this compound with LiAlH₄ would result in the formation of 1-(1-(hydroxymethyl)-2-hydroxyethyl)cyclohexan-1-ol, a triol. The reaction proceeds via an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. libretexts.org
Table 2: Reduction of this compound
| Starting Material | Reagent | Product | Functional Group Transformed |
|---|---|---|---|
| This compound | 1. LiAlH₄ 2. H₂O workup | 1-(1,2-dihydroxyethyl)cyclohexan-1-ol | Carboxylic Acid → Primary Alcohol |
| Methyl 2-hydroxy-2-(1-hydroxycyclohexyl)acetate | 1. LiAlH₄ 2. H₂O workup | 1-(1,2-dihydroxyethyl)cyclohexan-1-ol | Ester → Primary Alcohol |
Substitution Reactions Involving Acetate and Hydroxyl Groups
The hydroxyl groups and the carboxylic acid group can participate in substitution reactions. The hydroxyl group of the carboxylic acid is a poor leaving group and generally requires activation before it can be replaced by a nucleophile. libretexts.orglibretexts.org
A common method for activating the carboxylic acid is to convert it into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgmnstate.edu This acyl chloride is highly reactive and can then be converted into other carboxylic acid derivatives, such as esters (by reacting with an alcohol) or amides (by reacting with an amine).
The alcoholic hydroxyl groups can also undergo substitution. They can be converted into better leaving groups, such as tosylates (by reaction with tosyl chloride), which can then be displaced by nucleophiles in an Sₙ2 reaction. The tertiary hydroxyl group is generally less reactive towards substitution and more prone to elimination reactions.
Fischer esterification, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, is another important substitution reaction. masterorganicchemistry.com This process converts the carboxylic acid into its corresponding ester. masterorganicchemistry.com
Intramolecular Cyclization and Lactone Formation
Hydroxy acids can undergo intramolecular esterification to form cyclic esters known as lactones. tutorchase.combritannica.com The stability and feasibility of lactone formation depend heavily on the size of the resulting ring, with five-membered (γ-lactones) and six-membered (δ-lactones) rings being the most stable and common. britannica.com
In this compound, cyclization could theoretically occur between the carboxylic acid and either of the two hydroxyl groups.
Reaction with the alpha-hydroxyl group: Intramolecular esterification involving the tertiary alpha-hydroxyl group would lead to a three-membered α-lactone. These are highly strained and generally unstable, making this pathway unfavorable. byjus.com
Reaction with the cyclohexyl hydroxyl group: The reaction between the carboxylic acid and the secondary hydroxyl group on the cyclohexane (B81311) ring would form a spirocyclic lactone. Counting the atoms that would form the ring (the carbonyl carbon, the alpha-carbon, the cyclohexyl carbon bearing the hydroxyl group, and the oxygen of that hydroxyl group) reveals the formation of a five-membered ring fused in a spiro fashion to the cyclohexane ring. This results in the formation of a stable γ-lactone. This reaction is typically acid-catalyzed and involves heating to drive off the water produced. tutorchase.com
The product of this intramolecular cyclization would be 1-oxaspiro[4.5]decan-2-one, 4-hydroxy-.
Table 3: Compounds Mentioned in This Article
| Compound Name |
|---|
| This compound |
| 2-(1-hydroxy-2-oxocyclohexyl)acetic acid |
| 1-(1,2-dihydroxyethyl)cyclohexan-1-ol |
| Methyl 2-hydroxy-2-(1-hydroxycyclohexyl)acetate |
| 1-oxaspiro[4.5]decan-2-one, 4-hydroxy- |
| Thionyl chloride |
| Oxalyl chloride |
| Lithium aluminum hydride |
| Sodium borohydride |
| Pyridinium chlorochromate (PCC) |
| Chromic acid |
Spirolactone and Bicyclic Lactone Synthesis
The structure of this compound provides the necessary functionalities for the intramolecular formation of lactones, which are cyclic esters. Depending on which hydroxyl group participates in the esterification with the carboxylic acid, different cyclic structures can be envisioned.
Spirolactone Synthesis: Intramolecular esterification involving the tertiary hydroxyl group on the cyclohexane ring would lead to the formation of a spirolactone. In this reaction, the oxygen atom of the tertiary alcohol would act as the nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This process is typically catalyzed by an acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The resulting spirolactone would feature a spirocyclic junction where the cyclohexane ring and the newly formed lactone ring share a single carbon atom.
Bicyclic Lactone Synthesis: Alternatively, if the secondary hydroxyl group on the acetic acid moiety participates in the intramolecular cyclization, a bicyclic lactone could be formed. The mechanism would be analogous to the spirolactone formation, with the secondary alcohol's oxygen atom acting as the nucleophile. The feasibility of forming either the spirolactone or the bicyclic lactone would depend on the relative thermodynamic stability of the resulting ring systems and the kinetic barriers to their formation. Generally, the formation of five- and six-membered rings is favored in organic synthesis. The precise ring size of the potential bicyclic lactone would depend on the conformation of the molecule during cyclization.
The general transformation for the intramolecular cyclization of a hydroxy acid to a lactone is depicted below:
R-CH(OH)-(CH₂)n-COOH ⇌ Lactone + H₂O
This equilibrium can be shifted towards the lactone product by removing water as it is formed.
| Potential Lactone Product | Participating Hydroxyl Group | Resulting Structure Type |
| Spirolactone | Tertiary (-OH on cyclohexane) | Spirocyclic |
| Bicyclic Lactone | Secondary (-OH on acetic acid) | Fused or Bridged Bicyclic |
Rearrangement Mechanisms during Cyclization
Under acidic conditions, the cyclization of this compound may be accompanied by skeletal rearrangements. The presence of a 1,2-diol (a vicinal diol) moiety in the molecule makes it susceptible to pinacol-type rearrangements.
The pinacol (B44631) rearrangement is an acid-catalyzed reaction of a 1,2-diol that results in a carbonyl compound. The mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. Subsequently, a neighboring group migrates to the carbocation center, leading to a rearranged and stabilized carbocation, which upon deprotonation yields the final carbonyl product.
In the case of this compound, protonation of the tertiary hydroxyl group is more likely due to the greater stability of the resulting tertiary carbocation. Following the departure of water, a rearrangement could occur in a few ways:
Ring Expansion: A carbon atom from the cyclohexane ring could migrate to the carbocation center, resulting in an expansion of the six-membered ring to a seven-membered ring (a cycloheptanone (B156872) derivative).
Acyl Migration: The adjacent carboxymethyl group could migrate, although this is generally less common than alkyl or aryl migration in pinacol rearrangements.
The specific rearrangement pathway that predominates would be influenced by factors such as the relative migratory aptitude of the groups attached to the hydroxyl-bearing carbons and the stability of the intermediate carbocations.
| Rearrangement Type | Migrating Group | Potential Product |
| Pinacol Rearrangement (Ring Expansion) | Cyclohexyl C-C bond | Cycloheptanone derivative |
| Pinacol Rearrangement (Acyl Migration) | Carboxymethyl group | Ketone with rearranged carbon skeleton |
Acid-Catalyzed and Base-Catalyzed Transformations
The reactivity of this compound is significantly influenced by the pH of the reaction medium. Both acids and bases can catalyze a variety of transformations.
Acid-Catalyzed Transformations: Under acidic conditions, the primary reactions involve the protonation of the hydroxyl and carboxyl groups. As discussed, this can lead to lactonization and pinacol-type rearrangements. Additionally, acid catalysis can promote dehydration reactions.
Base-Catalyzed Transformations: In the presence of a base, the carboxylic acid will be deprotonated to form a carboxylate salt. This increases the nucleophilicity of the molecule, potentially facilitating intramolecular reactions. The hydroxyl groups can also be deprotonated by a strong base to form alkoxides. A base-catalyzed intramolecular cyclization (lactonization) is also possible, where the alkoxide acts as the nucleophile attacking the carbonyl carbon.
Aldol (B89426) Condensation Intermediates
Aldol condensation is a reaction that involves the formation of a carbon-carbon bond between two carbonyl compounds (aldehydes or ketones). As this compound is a dihydroxy carboxylic acid and not an aldehyde or ketone, it does not directly undergo aldol condensation.
However, it is conceivable that under certain harsh conditions, such as strong heating in the presence of acid or base, a retro-aldol type fragmentation could occur. If the molecule were to be considered as a product of an aldol-type addition between cyclohexanone and a glyoxylic acid derivative, a retro-reaction could lead to the cleavage of the carbon-carbon bond between the cyclohexane ring and the acetic acid moiety. This would be a reverse of the bond formation, and the molecule itself would be an intermediate in the reverse reaction.
Dehydration Reactions
Under acidic conditions, particularly with heating, this compound can undergo dehydration, which is the elimination of a water molecule. Both the secondary and tertiary alcohols can participate in this reaction.
Dehydration of the Tertiary Alcohol: The tertiary alcohol on the cyclohexane ring is more susceptible to dehydration due to the formation of a relatively stable tertiary carbocation intermediate. Protonation of the hydroxyl group, followed by the loss of water, would generate a carbocation on the cyclohexane ring. Elimination of a proton from an adjacent carbon would then lead to the formation of a double bond within the cyclohexane ring, resulting in an unsaturated carboxylic acid.
Dehydration of the Secondary Alcohol: Dehydration of the secondary alcohol would proceed through a less stable secondary carbocation. This would lead to the formation of an α,β-unsaturated carboxylic acid, where the double bond is conjugated with the carbonyl group of the carboxylic acid.
The relative ease of dehydration of the two hydroxyl groups would depend on the specific reaction conditions. Generally, tertiary alcohols dehydrate more readily than secondary alcohols.
| Dehydration Site | Intermediate Stability | Product Type |
| Tertiary Alcohol | More stable (tertiary carbocation) | Unsaturated carboxylic acid (double bond in cyclohexyl ring) |
| Secondary Alcohol | Less stable (secondary carbocation) | α,β-Unsaturated carboxylic acid |
Structural Elucidation and Analytical Characterization Methodologies
Spectroscopic Techniques
Spectroscopic methods are fundamental in determining the molecular structure of 2-hydroxy-2-(1-hydroxycyclohexyl)acetic acid by providing insight into its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
For ¹H NMR of this compound, the spectrum would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The protons of the cyclohexyl ring would typically appear as a complex series of multiplets in the upfield region. The single proton on the carbon bearing the second hydroxyl group (the methine proton) would likely appear as a singlet. The protons of the two hydroxyl groups and the carboxylic acid group would be visible as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum for this compound would be anticipated to display signals for the eight unique carbon atoms. The carbonyl carbon of the carboxylic acid would have the largest chemical shift. The two carbons bearing hydroxyl groups would also have characteristic downfield shifts compared to the other aliphatic carbons of the cyclohexyl ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclohexyl CH₂ | 1.20 - 1.80 | m |
| Methine CH | 4.00 - 4.20 | s |
| Hydroxyl OH | Variable | br s |
| Carboxylic Acid OH | Variable | br s |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 175 - 185 |
| C-OH (quaternary) | 70 - 80 |
| C-OH (methine) | 70 - 80 |
| Cyclohexyl CH₂ | 20 - 40 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibrations of the carboxylic acid and the two alcohol groups, broadened due to hydrogen bonding. A strong, sharp absorption peak would be expected around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the carbonyl group in the carboxylic acid. C-H stretching vibrations from the cyclohexyl ring would appear just below 3000 cm⁻¹, and C-O stretching vibrations for the alcohol and carboxylic acid groups would be observed in the fingerprint region between 1000 and 1300 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid & Alcohol) | 2500 - 3300 | Strong, Broad |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong |
| C-H (Aliphatic) | 2850 - 2960 | Medium |
| C-O | 1000 - 1300 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₄O₄), the molecular weight is 174.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 174 might be observed, although it could be weak or absent due to the molecule's propensity to fragment. Common fragmentation pathways would likely involve the loss of water (H₂O) from the hydroxyl groups, the loss of the carboxyl group (COOH), or cleavage of the cyclohexyl ring.
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z | Possible Fragment |
| 174 | [M]⁺ |
| 156 | [M - H₂O]⁺ |
| 129 | [M - COOH]⁺ |
| 99 | [C₆H₁₁O]⁺ |
| 81 | [C₆H₉]⁺ |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of a reaction and for preliminary purity assessment. For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel would be used. The mobile phase would typically be a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or acetic acid). The presence of the carboxylic acid and hydroxyl groups would result in a relatively low retention factor (Rf) value, indicating strong interaction with the silica gel. Visualization could be achieved using an iodine chamber or a potassium permanganate (B83412) stain.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility and high polarity of this compound, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. The high temperatures required for volatilization could lead to decomposition of the compound. To make it amenable to GC-MS analysis, derivatization is typically required. This involves converting the polar hydroxyl and carboxylic acid groups into less polar and more volatile derivatives, for example, by silylation (e.g., with BSTFA) or esterification (e.g., with diazomethane (B1218177) or an alcohol under acidic conditions). Once derivatized, the compound can be separated by GC and detected by MS, providing information on its purity and molecular structure through characteristic retention times and fragmentation patterns of the derivative.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various mixtures. This chromatographic method separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.
For a polar, non-volatile compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (commonly a C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. An acidic modifier, like acetic acid or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak.
The analysis involves dissolving a sample of the compound in a suitable solvent and injecting it into the HPLC system. As the mobile phase carries the sample through the column, this compound is retained on the stationary phase to a certain degree before eluting. The time it takes for the compound to travel through the column and reach the detector is known as its retention time, a characteristic value under a specific set of conditions. A UV detector is commonly used, as the carboxylic acid group exhibits some absorbance at low wavelengths (around 210 nm). The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
A hypothetical set of parameters for an RP-HPLC analysis of this compound is detailed in the table below.
| Parameter | Condition | Purpose |
| Column | C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for effective separation of polar to moderately polar analytes. |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60) with 0.1% Acetic Acid | A polar mobile phase to elute the compound. Acetic acid suppresses ionization for better peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate ensuring good separation and reasonable analysis time. |
| Detection | UV at 210 nm | Allows for the detection of the carboxyl group in the analyte. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
X-ray Crystallography for Molecular Structure Confirmation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a molecule. This technique is applicable if this compound can be grown into a suitable single crystal. The process involves irradiating the crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots.
By analyzing the positions and intensities of these spots, crystallographers can compute a three-dimensional map of the electron density within the crystal. This map is then used to determine the exact positions of each atom in the molecule, as well as the bond lengths and angles between them. This provides unambiguous confirmation of the compound's connectivity and stereochemistry. For this compound, this analysis would confirm the presence of the cyclohexane (B81311) ring, the two hydroxyl groups, and the carboxylic acid moiety, and establish their spatial relationship. While this technique is powerful, specific crystal structure data for this compound is not widely published.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and oxygen) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close match between the experimental and theoretical values serves as strong evidence for the proposed molecular formula.
For this compound, the molecular formula is C₈H₁₄O₄. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u).
Molecular Weight Calculation:
Carbon: 8 * 12.011 = 96.088 u
Hydrogen: 14 * 1.008 = 14.112 u
Oxygen: 4 * 15.999 = 63.996 u
Total Molecular Weight: 174.196 g/mol
The theoretical elemental percentages are then calculated as follows:
%C = (96.088 / 174.196) * 100 = 55.16%
%H = (14.112 / 174.196) * 100 = 8.10%
%O = (63.996 / 174.196) * 100 = 36.74%
In a typical elemental analysis experiment, a small, precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting combustion products (carbon dioxide, water) are collected and measured, allowing for the calculation of the original mass of carbon and hydrogen. The oxygen content is usually determined by difference. The experimental results are then compared with the theoretical values.
| Element | Theoretical Percentage (%) |
| Carbon | 55.16% |
| Hydrogen | 8.10% |
| Oxygen | 36.74% |
A close correlation between the experimentally determined percentages and these theoretical values would provide strong validation of the C₈H₁₄O₄ molecular formula for this compound.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-hydroxy-2-(1-hydroxycyclohexyl)acetic acid, DFT calculations can elucidate its optimized molecular geometry, electronic properties, and vibrational frequencies.
While specific DFT studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational analyses of structurally related molecules, such as 1-hydroxycyclohexyl phenyl ketone and other hydroxy carboxylic acids. chemrxiv.orgresearchgate.net
DFT calculations would typically commence with the optimization of the molecule's geometry to find its lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. For instance, the C-C bond lengths within the cyclohexane (B81311) ring are expected to be in the range of 1.53-1.54 Å, typical for sp³-hybridized carbons. The C=O bond of the carboxylic acid group would be approximately 1.20 Å, while the C-O single bonds would be around 1.35 Å for the carboxylic acid and 1.43 Å for the alcohol groups.
Furthermore, DFT is employed to calculate electronic properties that are crucial for understanding the molecule's reactivity. These properties include:
Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. For this compound, the HOMO is likely to be localized on the oxygen atoms of the hydroxyl and carboxyl groups due to the presence of lone pairs of electrons.
Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO indicates the molecule's ability to accept electrons. The LUMO is often centered on the antibonding π* orbital of the carbonyl group in the carboxylic acid.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide insights into charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding. chemrxiv.org In this compound, intramolecular hydrogen bonding between the alpha-hydroxyl group and the carboxylic acid group, or between the 1-hydroxycyclohexyl hydroxyl group and the carboxylic acid, is plausible and would significantly influence the molecule's preferred conformation and reactivity. acs.orgjchemrev.com
Vibrational frequency calculations are another critical output of DFT studies. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign spectral bands to specific vibrational modes. For this compound, characteristic vibrational frequencies would include O-H stretching from the hydroxyl and carboxylic acid groups (typically in the 3500-2500 cm⁻¹ region), C=O stretching of the carboxylic acid (around 1700-1750 cm⁻¹), and C-O stretching vibrations.
| Property | Expected Value/Characteristic |
|---|---|
| Optimized Geometry | Chair conformation for the cyclohexane ring. |
| HOMO Energy | Localized on oxygen atoms. |
| LUMO Energy | Localized on the C=O group. |
| Vibrational Frequencies | O-H stretch (~3500-2500 cm⁻¹), C=O stretch (~1700-1750 cm⁻¹). |
Conformational Analysis and Molecular Modeling
The conformational flexibility of this compound, particularly due to the cyclohexane ring and the rotatable bonds of the substituent, is a key determinant of its physical and chemical properties. Conformational analysis and molecular modeling are used to identify the most stable conformers and to understand the energy landscape of the molecule.
The cyclohexane ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain. The substituents on the cyclohexane ring can occupy either axial or equatorial positions. For the 1-hydroxycyclohexyl group attached to the acetic acid moiety, the connection is at a tertiary carbon, which is part of the cyclohexane ring.
The critical aspect of the conformational analysis of the acetic acid substituent at the C1 position of the cyclohexane ring is its orientation relative to the ring. The bulky -C(OH)COOH group attached to the C1 position of the cyclohexane ring will have a significant impact on the conformational preference. However, since the substitution is at the C1 position which is bonded to another carbon of the acetic acid moiety, the traditional axial/equatorial designation for this substituent as a whole is not straightforward. Instead, the conformational analysis will focus on the orientation of the hydroxyl and carboxylic acid groups, as well as the relative orientation of the two ring and acid moieties.
Intramolecular hydrogen bonding is expected to play a crucial role in determining the most stable conformation. acs.org A hydrogen bond could form between the hydroxyl group at the C1 position of the cyclohexane ring and one of the oxygen atoms of the carboxylic acid group. Similarly, the alpha-hydroxyl group of the acetic acid moiety can form a hydrogen bond with the carboxylic acid's carbonyl oxygen. jchemrev.comnih.gov Molecular mechanics and quantum mechanics calculations are employed to determine the relative energies of the different possible conformers.
| Conformer Feature | Expected Stability Influence |
|---|---|
| Cyclohexane Ring | Prefers chair conformation. |
| Intramolecular Hydrogen Bonding | Stabilizes conformers where hydroxyl and carboxyl groups are in proximity. |
| Steric Hindrance | Favors conformations that minimize steric clash between bulky groups. |
Prediction of Reaction Pathways and Transition States
Computational chemistry is instrumental in predicting the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, a key reaction of interest is its thermal or catalyzed decomposition.
One probable reaction pathway is oxidative decarboxylation, a common reaction for α-hydroxy acids. nih.govrsc.orgresearchgate.net This reaction would involve the loss of carbon dioxide and the formation of a ketone. The predicted product would be 1-hydroxycyclohexyl hydroxymethyl ketone.
Theoretical studies can model this reaction by:
Locating the transition state structure: This is the highest energy point along the reaction coordinate. DFT calculations are used to optimize the geometry of the transition state.
Calculating the activation energy: This is the energy difference between the reactants and the transition state, which determines the reaction rate.
Verifying the transition state: This is done by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The mechanism of decarboxylation could be influenced by the presence of catalysts (acid or base) or by thermal conditions. Computational models can explore different catalytic cycles and identify the most favorable pathway. For instance, in an acid-catalyzed mechanism, protonation of one of the hydroxyl groups could facilitate the elimination of a water molecule, leading to a carbocation intermediate that then undergoes decarboxylation. In a base-catalyzed reaction, deprotonation of the carboxylic acid or hydroxyl group could initiate the process.
Studies on similar α-hydroxy acids have shown that the reaction can proceed through a concerted mechanism where C-C bond cleavage and proton transfer occur simultaneously, or a stepwise mechanism involving intermediates. researchgate.net The specific pathway for this compound would be elucidated through these computational investigations.
Structure-Reactivity Relationship Modeling
For a series of related α-hydroxy acids, a QSAR model could be developed to correlate their rate of a specific reaction (e.g., decarboxylation) with various molecular descriptors. These descriptors can be calculated using computational chemistry methods and can be categorized as:
Electronic descriptors: These include atomic charges, dipole moment, and HOMO/LUMO energies. For instance, a higher HOMO energy might correlate with a faster rate of oxidation.
Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters. Increased steric hindrance around the reaction center could decrease the reaction rate.
Topological descriptors: These are numerical values derived from the graph representation of the molecule, which describe its connectivity and branching.
Thermodynamic descriptors: Properties like heat of formation and strain energy can also be used to model reactivity.
By developing a QSAR model for a set of analogous compounds, the reactivity of this compound could be predicted. For example, the effect of substituting the cyclohexane ring with other cyclic or acyclic groups on the rate of a particular reaction could be quantitatively estimated. Such models are valuable in the rational design of molecules with desired reactivity profiles. nih.govnih.gov
| Descriptor Type | Example | Potential Influence on Reactivity |
|---|---|---|
| Electronic | HOMO/LUMO energies | Affects susceptibility to oxidation/reduction. |
| Steric | Molecular Volume | Can hinder access to the reactive site. |
| Topological | Connectivity Indices | Relates molecular structure to reaction rates. |
Mechanistic Biochemical Interactions
Enzyme Interaction Studies
No peer-reviewed studies were identified that specifically investigate 2-hydroxy-2-(1-hydroxycyclohexyl)acetic acid as either a substrate or an inhibitor of any enzyme.
Mechanistic Aspects of Enzyme Inhibition
Similarly, literature describing this compound as an enzyme inhibitor, including any potential activity related to cyclooxygenase (COX) inhibition, is absent. While analogs such as certain non-steroidal anti-inflammatory drugs (NSAIDs) with different structures are well-characterized COX inhibitors, this activity has not been reported for this compound.
Receptor Binding Studies and Ligand Development
Interactions with Molecular Targets (e.g., neurotransmitter receptors)
No studies documenting the binding affinity or interaction of this compound with any molecular targets, including neurotransmitter receptors like acetylcholine (B1216132) receptors, were found. Research on related structures does not provide a basis for assuming any specific receptor interactions for this compound.
Role as Metabolite in Defined Biochemical Pathways (Non-Human Specific)
Involvement in Biosynthetic Pathways (e.g., Oxidative Cyclization)
The compound has not been identified as a metabolite in any studied non-human biochemical pathway. Research has identified other cyclohexyl-containing acetic acid derivatives as metabolites in specific contexts, such as the bacterial transformation of abscisic acid, but these are structurally different molecules. researchgate.netsemanticscholar.org Furthermore, no information is available regarding its potential involvement in biosynthetic processes like oxidative cyclization.
Derivatives in Protein Interaction Studies
There are no publicly available research findings on the synthesis or application of derivatives of this compound for use in protein interaction studies. The exploration of this compound's potential in chemical biology and drug discovery remains an uninvestigated area.
Table 2: Summary of Available Research Data
| Area of Study | Findings |
|---|---|
| Synthesis | No specific methods reported. |
| Spectroscopy | No experimental data available. |
| Applications | No documented uses. |
| Biochemical Interactions | No studies found. |
| Derivatives for Protein Studies | No research available. |
Conclusion
Building Block in Organic Synthesis
The potential of This compound as a foundational element in the construction of more complex chemical structures has not been documented.
There are no available studies that demonstrate the use of This compound as a starting material for the synthesis of intricate organic molecules. Its bifunctional nature, possessing both hydroxyl and carboxylic acid groups, theoretically allows for a range of chemical transformations, but specific examples are not present in the current body of scientific literature.
The application of this compound in the generation of varied molecular frameworks, a common strategy in medicinal chemistry and materials science for creating libraries of compounds, is not reported.
Research into Analogs and Derivatives for Mechanistic Probing
Investigations into the synthesis and study of analogs and derivatives of This compound to elucidate reaction mechanisms are not found in published research.
There is no information available on the chemical modification of This compound to enhance its reactivity or to tailor it for specific molecular interactions. Such studies are crucial for understanding structure-activity relationships and for the rational design of new chemical entities.
The potential chirality of This compound suggests it could be a candidate for the development of chiral probes to investigate the stereochemical pathways of chemical reactions. However, no research has been published on this application.
Use in Catalysis Research
The utility of This compound or its derivatives in the field of catalysis, either as a catalyst itself, a ligand for a metal catalyst, or a precursor to a catalytic system, has not been explored in the available scientific literature.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Strategies
The synthesis of 2-hydroxy-2-(1-hydroxycyclohexyl)acetic acid, possessing a vicinal diol and an α-hydroxy acid moiety, presents an interesting challenge for synthetic organic chemists. Future research could focus on developing efficient and stereoselective synthetic routes.
One potential approach involves the dihydroxylation of a suitable unsaturated precursor. wikipedia.orgyoutube.com For instance, the asymmetric dihydroxylation of cyclohexylideneacetic acid or its esters could be explored using catalysts like osmium tetroxide with chiral ligands. wikipedia.org This could provide control over the stereochemistry of the two hydroxyl groups on the cyclohexane (B81311) ring.
Another avenue could be the functionalization of cyclohexanone (B45756). A possible route could involve the α-hydroxylation of a cyclohexanone derivative followed by the addition of a cyanide equivalent to form a cyanohydrin, which can then be hydrolyzed to the corresponding α-hydroxy acid. Subsequent stereoselective reduction of the ketone would yield the desired diol.
Furthermore, exploring enzymatic or whole-cell biocatalytic methods could offer a green and highly selective alternative for the synthesis of this molecule.
A summary of potential synthetic approaches is presented in the table below.
| Synthetic Approach | Key Transformation | Potential Advantages |
| Asymmetric Dihydroxylation | Oxidation of an alkene precursor | High stereocontrol |
| Cyclohexanone Functionalization | Nucleophilic addition and reduction | Readily available starting material |
| Biocatalysis | Enzymatic hydroxylation/oxidation | High selectivity, environmentally friendly |
Advanced Mechanistic Studies on Chemical Reactivity
The reactivity of this compound is expected to be influenced by the interplay of its three functional groups: a carboxylic acid, a primary alcohol, and a tertiary alcohol. Advanced mechanistic studies could provide valuable insights into its chemical behavior.
Investigations into the intramolecular interactions, such as hydrogen bonding between the hydroxyl and carboxyl groups, would be crucial to understand its conformational preferences and how they affect reactivity. Computational modeling, in conjunction with spectroscopic techniques like NMR and IR, could elucidate these interactions.
The reactivity of the different hydroxyl groups could also be a focus. The tertiary hydroxyl group on the cyclohexane ring and the α-hydroxyl group adjacent to the carboxyl group will likely exhibit different reactivities in reactions such as esterification, etherification, and oxidation. msu.edu Kinetic studies comparing the reaction rates of these groups would provide a deeper understanding of their relative reactivities. researchgate.net
Furthermore, the potential for this molecule to undergo rearrangement or degradation reactions under different conditions (e.g., acidic, basic, thermal) should be systematically investigated to establish its stability profile.
Deeper Elucidation of Biochemical Interaction Mechanisms
Given its structural similarity to other α-hydroxy acids (AHAs) and dicarboxylic acids, this compound may possess interesting biochemical properties. mdpi.comnih.gov Future research should aim to elucidate the mechanisms of its potential interactions with biological systems.
One area of interest is its potential role as a metabolite or an intermediate in biochemical pathways. Studies involving isotopic labeling could trace its metabolic fate in various organisms.
Its ability to chelate metal ions, due to the presence of multiple oxygen-containing functional groups, could be another important aspect to investigate. This could have implications for its potential role in biological systems where metal ion homeostasis is crucial.
Furthermore, in vitro studies with specific enzymes could reveal if it acts as a substrate, inhibitor, or modulator of enzymatic activity. For example, its structural features might allow it to interact with enzymes involved in fatty acid metabolism or the citric acid cycle. nih.gov
Exploration of New Research Applications (e.g., in Materials Science, Agrochemistry, etc., purely from a chemical perspective)
The unique chemical structure of this compound opens up possibilities for its application in various fields from a purely chemical standpoint.
Materials Science: As a polyhydroxy acid, it could serve as a monomer or a cross-linking agent for the synthesis of biodegradable polymers, similar to polyhydroxyalkanoates (PHAs). olivebio.comnih.govrsc.org The presence of the cyclohexane ring could impart rigidity and thermal stability to the resulting polymers. Its potential to form polyesters or polyethers with tailored properties warrants investigation. These materials could find applications in biodegradable packaging or biomedical devices. nih.gov
Agrochemistry: The cyclohexyl moiety is present in some plant growth regulators. nih.gov Research could explore whether this compound or its derivatives exhibit any plant growth-promoting or herbicidal activities. google.com Its carboxylic acid function could also be utilized in the formulation of agrochemicals to improve their solubility and uptake by plants. researchgate.netquora.com
A summary of potential research applications is provided below.
| Field | Potential Application | Rationale |
| Materials Science | Monomer for biodegradable polymers | Polyhydroxy acid structure, potential for tailored properties |
| Materials Science | Cross-linking agent | Multiple reactive hydroxyl groups |
| Agrochemistry | Plant growth regulator | Presence of a cyclohexyl ring |
| Agrochemistry | Formulation aid | Carboxylic acid functionality for improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
